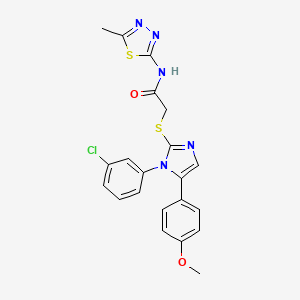![molecular formula C18H14ClN3O2S2 B2501804 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide CAS No. 301305-19-1](/img/structure/B2501804.png)
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide is a compound notable for its structural complexity and potential applications in various scientific fields. It contains multiple functional groups, including a thiazolidinone ring, a chlorobenzylidene moiety, and a pyridinyl-propionamide chain, giving it diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method starts with a suitable thioamide, which reacts with α-halo ketones to form the thiazolidinone core. The chlorobenzylidene group is then introduced via an aldol condensation reaction between the intermediate thiazolidinone and p-chlorobenzaldehyde. Finally, the pyridin-3-yl-propionamide chain is added through an amide bond formation, possibly using coupling reagents like DCC or EDC in the presence of a base.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to increase yield and purity. Continuous flow techniques could be employed to streamline the process, reducing reaction times and improving scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Potentially reducing the carbonyl groups to alcohols.
Substitution: Halide substitutions can occur on the chlorobenzylidene ring.
Oxidation: Often performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution may involve reagents such as sodium azide or sodium thiolate under appropriate conditions.
Major Products: The major products depend on the reaction type but may include sulfoxides, reduced alcohol derivatives, and substituted thiazolidinones.
Scientific Research Applications
Chemistry: The unique structural features make it a valuable scaffold for developing novel chemical entities.
Biology: In biological research, it is investigated for its interactions with proteins and nucleic acids, potentially serving as a molecular probe.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, by modulating specific biological pathways.
Industry: Its chemical stability and reactivity may find applications in material science, including the development of new polymers or catalysts.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidinone ring, for instance, may inhibit certain enzymes, while the chlorobenzylidene group can interact with hydrophobic pockets in proteins. The pyridin-3-yl-propionamide chain might enhance binding affinity and specificity to target receptors or enzymes.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide stands out due to the presence of the chlorobenzylidene group and the pyridinyl-propionamide chain, which confer unique chemical and biological properties. Similar compounds may include:
3-(4-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl derivatives.
3-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl compounds.
Unique Properties: Its specific combination of functional groups provides distinctive reactivity patterns and biological activities, setting it apart from other thiazolidinone derivatives.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKWPWNYSHYRY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

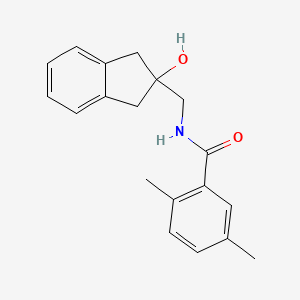
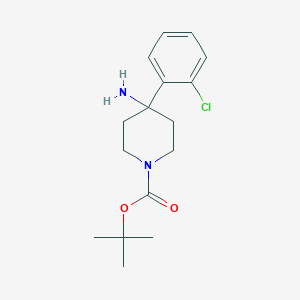
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
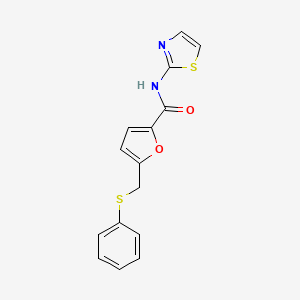
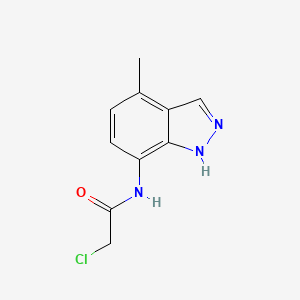
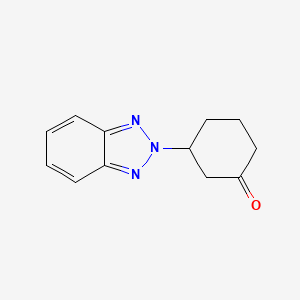
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)
